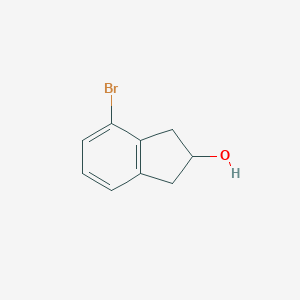
1-Piperidinepropanoic acid
概要
説明
1-Piperidinepropanoic acid is an organic compound with the molecular formula C8H15NO2 . It is an amino acid and its effectiveness as a plasticizer has been tested .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular weight of 1-Piperidinepropanoic acid is 157.2102 . The IUPAC Standard InChI is InChI=1S/C8H15NO2/c10-8(11)4-7-9-5-2-1-3-6-9/h1-7H2,(H,10,11) .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
科学的研究の応用
Allosteric Inhibitor of Protease Activated Receptor-2 (PAR2)
1-Piperidine Propionic Acid (1-PPA) has been identified as an allosteric inhibitor of Protease Activated Receptor-2 (PAR2) . PAR2 is a driver of the inflammatory cascade in many pathologies, ranging from autoimmune disease to cancer metastasis . The compound 1-PPA has been described to be active against inflammatory processes . It binds PAR2 in an allosteric pocket of the receptor inactive conformation . This suggests that 1-PPA could represent a promising new small molecule targeting PARs with antagonistic activity .
Antagonist Effects on MAPKs Signaling
Functional studies have revealed the antagonist effects of 1-PPA on MAPKs signaling . MAPKs are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines . They regulate cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .
Inhibition of Platelet Aggregation
1-PPA has been found to inhibit platelet aggregation, a process mediated by PAR family members, including PAR2 . This could have implications in the treatment of conditions where platelet aggregation plays a key role, such as cardiovascular diseases .
Protease Activated Receptor 2 Agonists
1-Piperidinepropionic acid is used as a reactant for the synthesis of Protease Activated Receptor 2 agonists . These agonists can be used in the study of various biological and pathological processes .
Selective 5-HT6 Antagonists
The compound is also used in the synthesis of selective 5-HT6 antagonists . 5-HT6 is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin . It is a target for the treatment of cognitive disorders, including Alzheimer’s disease .
Kinesin Eg5 Inhibitors
1-Piperidinepropionic acid is used in the synthesis of Kinesin Eg5 inhibitors . Kinesin Eg5 is a motor protein required for bipolar spindle formation during cell division . Inhibitors of Kinesin Eg5 are under investigation as potential anticancer agents .
Safety and Hazards
作用機序
Target of Action
1-Piperidinepropionic acid, also known as 3-(piperidin-1-yl)propanoic acid or 1-Piperidinepropanoic acid, primarily targets the Protease Activated Receptor-2 (PAR2) . PAR2 is a member of the family of G-protein-coupled Proteases Activated Receptors and has been identified as a driver of the inflammatory cascade in many pathologies, ranging from autoimmune disease to cancer metastasis .
Mode of Action
1-Piperidinepropionic acid acts as an allosteric inhibitor of PAR2 . It binds to an allosteric pocket of the receptor in its inactive conformation . This binding stabilizes the receptor and prevents it from being activated, thereby inhibiting the signaling pathways that would normally be triggered by the activation of PAR2 .
Biochemical Pathways
The inhibition of PAR2 by 1-Piperidinepropionic acid affects several biochemical pathways. It has antagonist effects on MAPKs signaling and on platelet aggregation, processes mediated by PAR family members, including PAR2 . By inhibiting these pathways, 1-Piperidinepropionic acid can reduce inflammation and other responses triggered by the activation of PAR2 .
Result of Action
The primary result of the action of 1-Piperidinepropionic acid is the inhibition of the inflammatory processes mediated by PAR2 . This can have beneficial effects in a range of pathological contexts where PAR2-driven inflammation plays a role .
Action Environment
The action of 1-Piperidinepropionic acid can be influenced by various environmental factors. For instance, it has been found to protect skin from external stresses such as ultraviolet rays . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific conditions in which it is used .
特性
IUPAC Name |
3-piperidin-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8(11)4-7-9-5-2-1-3-6-9/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDGWMLCUHULJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067201 | |
| Record name | 1-Piperidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinepropanoic acid | |
CAS RN |
26371-07-3 | |
| Record name | 1-Piperidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26371-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Piperidinyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026371073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinepropanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Piperidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-1-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERIDINEPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L69A7VPHO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-piperidinepropanoic acid in opioid drug design?
A1: 1-piperidinepropanoic acid plays a crucial role in the structure of certain opioid analgesics. For instance, remifentanil, a potent synthetic opioid, incorporates this molecule as a key structural element [, ]. While 1-piperidinepropanoic acid itself may not possess intrinsic opioid activity, its presence influences the overall structure and potentially the pharmacodynamic properties of the resulting molecule.
Q2: How does the esterification of the carboxylic acid group in 1-piperidinepropanoic acid impact the duration of action in opioid analgesics?
A2: Research on remifentanil, a 4-anilidopiperidine analgesic, demonstrates that esterifying the carboxylic acid group of the 1-piperidinepropanoic acid moiety with different alkyl groups significantly affects the drug's duration of action []. Specifically, the choice of alkyl ester influences the rate of ester hydrolysis by blood esterases. This metabolic breakdown is crucial for the drug's ultrashort to long-acting properties. For instance, the methyl ester in remifentanil contributes to its rapid metabolism and ultrashort duration of action [, ].
Q3: Can you elaborate on the metabolic fate of remifentanil, particularly the role of 1-piperidinepropanoic acid?
A3: Remifentanil, which contains 1-piperidinepropanoic acid as part of its structure, undergoes rapid hydrolysis by blood esterases, primarily to its primary metabolite, 4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-1-piperidinepropionic acid []. This metabolite is essentially remifentanil with the methyl ester group cleaved off. This rapid metabolism contributes to remifentanil's ultrashort duration of action and makes its clearance largely independent of hepatic or renal function [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







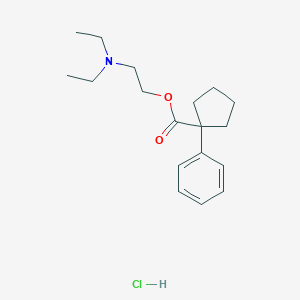
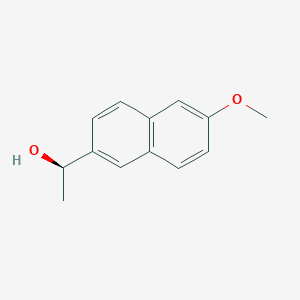
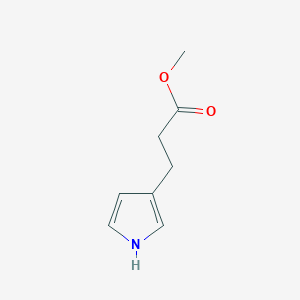
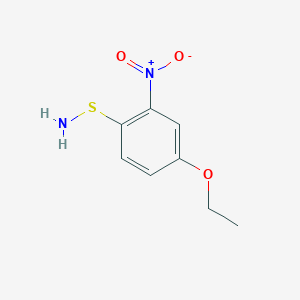
![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B172569.png)


